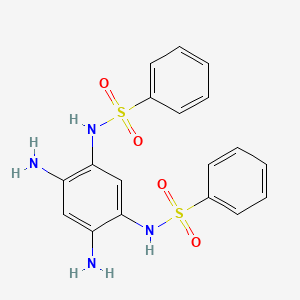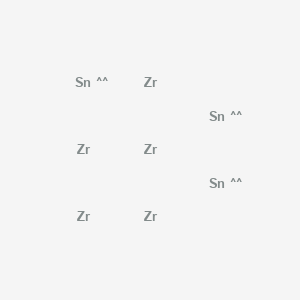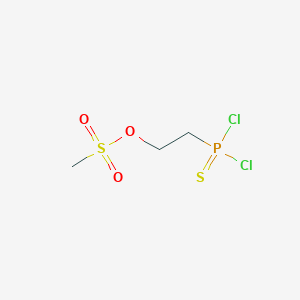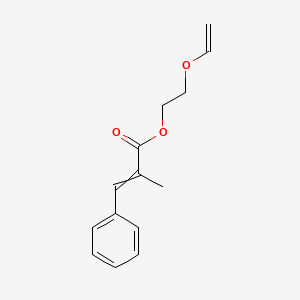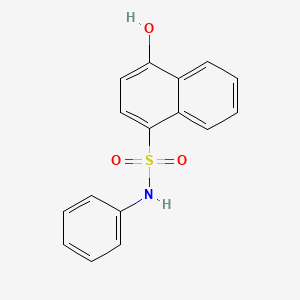
4-(Trichlorostannyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trichlorostannyl)butan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)butan-2-one typically involves the reaction of butan-2-one with trichlorostannane under controlled conditions. One common method is the nucleophilic addition of trichlorostannane to the carbonyl group of butan-2-one, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trichlorostannyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce various organotin hydrides.
Wissenschaftliche Forschungsanwendungen
4-(Trichlorostannyl)butan-2-one has several scientific research applications:
Biology: The compound’s organotin moiety can be explored for potential biological activities, including antimicrobial properties.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
Wirkmechanismus
The mechanism of action of 4-(Trichlorostannyl)butan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form bonds with nucleophilic sites in molecules, leading to the formation of new compounds. The pathways involved in these interactions depend on the specific chemical environment and the presence of other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylstannyl)butan-2-one: Similar structure but with trimethylstannyl group instead of trichlorostannyl.
4-(Tributylstannyl)butan-2-one: Contains a tributylstannyl group, offering different reactivity and applications.
4-(Triphenylstannyl)butan-2-one: Features a triphenylstannyl group, used in different synthetic contexts.
Uniqueness
4-(Trichlorostannyl)butan-2-one is unique due to the presence of the trichlorostannyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
59586-09-3 |
|---|---|
Molekularformel |
C4H7Cl3OSn |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
4-trichlorostannylbutan-2-one |
InChI |
InChI=1S/C4H7O.3ClH.Sn/c1-3-4(2)5;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
RZKJLDVUOQNJRP-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)CC[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
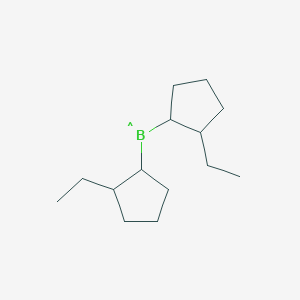
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)

